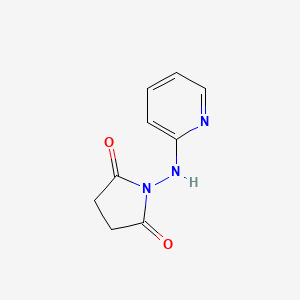

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione

説明

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is a new Mannich base that has been synthesized and characterized . It has been investigated as a corrosion inhibitor on mild steel in 1.0 M HCl .

Synthesis Analysis

The compound was synthesized from 2-aminopyridine and succinimide . The synthesis of pyrrolidine-2,5-dione analogs does not require special conditions .Molecular Structure Analysis

The molecular structure of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione was confirmed with both 1H and 13C NMR spectroscopic techniques .Chemical Reactions Analysis

The compound has been found to exhibit anticorrosion behavior on mild steel surfaces in hydrochloric acid solution . Impedance spectra validated the decrease in the double-layer capacitance (Cdl) and increase in the charge-transfer resistance (RCT) of the corrosion process due to the addition of the inhibitor .Physical And Chemical Properties Analysis

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is a white crystalline solid with a melting point of 180–182°C . The calculated values of thermodynamic parameters predict the adsorption of the molecules on the mild steel surface was physical adsorption .科学的研究の応用

Corrosion Inhibition

The compound 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione has been synthesized and investigated as a corrosion inhibitor on mild steel in acidic environments. Its efficiency as a corrosion inhibitor was characterized using electrochemical experiments and theoretical calculations .

Antimicrobial and Antioxidant Activities

Derivatives of pyrrolidine-2,5-dione have shown biological activity against Mycobacterium tuberculosis, which causes tuberculosis. Moreover, the compound 1-[(Pyridin-2-yl amino)methyl-pyrrolidine-2,5-dione has demonstrated antioxidant and antimicrobial activities against Escherichia coli .

作用機序

Target of Action

The primary target of “1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione” is mild steel surfaces, where it acts as a corrosion inhibitor . It has been synthesized and investigated for its anticorrosion behavior on mild steel in hydrochloric acid solution .

Mode of Action

The compound interacts with its target (mild steel) by adsorbing onto the surface, thereby inhibiting corrosion . This interaction results in a decrease in the double-layer capacitance and an increase in the charge-transfer resistance of the corrosion process . The compound has a mixed type inhibitive nature with predominant control of the cathodic reaction .

Pharmacokinetics

It’s worth noting that the compound exhibits good adsorption on mild steel surfaces, as evidenced by its high inhibition efficiency .

Result of Action

The result of the compound’s action is a significant reduction in corrosion on mild steel surfaces. In the presence of 200 ppm of the compound, a maximum inhibition efficiency of 88.7% from weight loss measurements and above 94.5% from electrochemical analysis were observed .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the concentration of the hydrochloric acid solution and temperature . For instance, the studies were carried out at a constant temperature of 32 ± 0.5 °C with 1.0 M HCl solution as the electrolyte .

特性

IUPAC Name |

1-(pyridin-2-ylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-8-4-5-9(14)12(8)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYJBKAXOWXLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1426038.png)

![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)

![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)

![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)